N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Acylation Reaction: The indole derivative undergoes acylation with an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the acylated indole with 3,4-dimethoxyaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the oxoacetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the methyl group on the indole ring.
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide: Variation in the acetamide group.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific combination of the dimethoxyphenyl and methylindole groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10,20H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQQICIWQGXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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